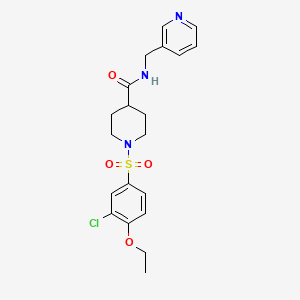
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide, also known as Boc-MLF, is a small molecule inhibitor that has been used in scientific research for its ability to selectively block the activity of a specific receptor. This receptor, known as formyl peptide receptor 1 (FPR1), plays a key role in the immune system and has been implicated in a number of diseases including cancer, inflammation, and infection. In
作用機序
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide selectively binds to FPR1 and blocks its activity. This receptor is activated by specific peptides that are produced during infection or inflammation. When activated, FPR1 triggers a signaling cascade that leads to the recruitment of immune cells to the site of infection or inflammation. By blocking the activity of FPR1, N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide prevents this signaling cascade from occurring, which can have downstream effects on immune cell function and disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide are largely related to its ability to block the activity of FPR1. In vitro studies have shown that N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide can inhibit the migration of immune cells towards chemotactic stimuli, suggesting that it may be useful in the treatment of diseases characterized by excessive inflammation. In vivo studies have also shown that N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide can reduce the severity of inflammation in animal models of disease.
実験室実験の利点と制限
One of the main advantages of using N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide in lab experiments is its selectivity for FPR1. This allows researchers to specifically block the activity of this receptor without affecting other receptors or signaling pathways. However, one limitation of using N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is that it has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, the synthesis of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide is relatively complex and requires specialized equipment and expertise.
将来の方向性
There are a number of potential future directions for research on N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of FPR1. Additionally, researchers are interested in exploring the potential therapeutic applications of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide in diseases characterized by excessive inflammation or immune cell recruitment. Finally, there is also interest in understanding the downstream effects of FPR1 inhibition on immune cell function and disease progression.
合成法
The synthesis of N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the amine group on the piperidine ring using Boc anhydride to form Boc-protected piperidine. The second step involves the reaction of Boc-protected piperidine with 3-oxopropyl benzenesulfonamide to form N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide has been used extensively in scientific research as a tool to study the function of FPR1. This receptor is expressed on a variety of immune cells and plays a key role in the recruitment of immune cells to sites of infection or inflammation. By selectively blocking the activity of FPR1 with N-(tert-butyl)-4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzenesulfonamide, researchers can study the downstream effects of this inhibition on immune cell function and disease progression.
特性
IUPAC Name |
N-tert-butyl-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15-11-13-21(14-12-15)18(22)10-7-16-5-8-17(9-6-16)25(23,24)20-19(2,3)4/h5-6,8-9,15,20H,7,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFIVODFDDEJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

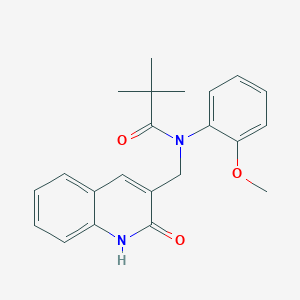




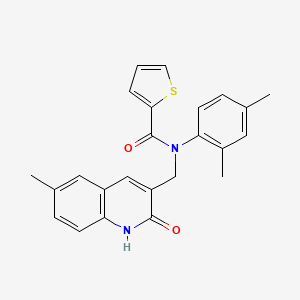
![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)

![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
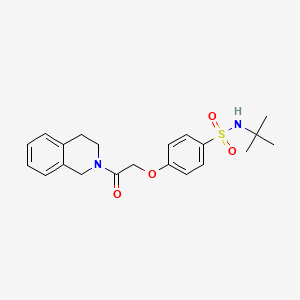
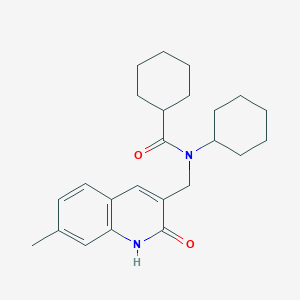
![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
